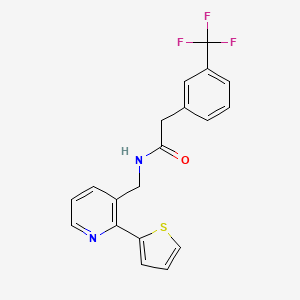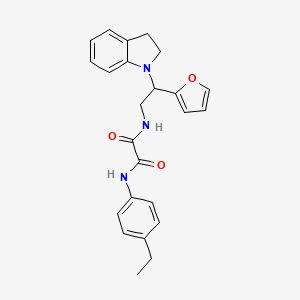
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran make it a privileged scaffold in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzofuran, undergoes nitration to introduce a nitro group at the 3-position.
Amidation: The nitro compound is then reacted with benzoyl chloride to form the corresponding benzamide.
Cyclization: The benzamide undergoes cyclization to form the benzofuran ring.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group at the 2-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Nitration: Using catalysts to enhance the nitration process.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.
化学反応の分析
Types of Reactions
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzofurans: Formed by electrophilic or nucleophilic substitution on the benzofuran ring.
科学的研究の応用
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Effects: The compound exhibits antimicrobial activity by inhibiting bacterial enzymes and anticancer activity by inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Methylbenzofuran: A simpler benzofuran derivative with similar structural features.
2-Nitrobenzofuran: Another benzofuran derivative with a nitro group at the 2-position.
Benzofuran-2-carboxamide: A compound with a carboxamide group at the 2-position of the benzofuran ring.
Uniqueness
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro and carboxamide groups contribute to its potent antimicrobial and anticancer properties, making it a valuable compound in scientific research and drug development .
特性
IUPAC Name |
3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-9-10(6-4-7-12(9)20(23)24)17(22)19-14-11-5-2-3-8-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPREOXHXWEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)

![(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium](/img/structure/B2406706.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2406709.png)

![4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2406714.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)


![1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2406721.png)
